molecular formula C23H22N2O B2742081 1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-06-7

1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2742081
CAS RN: 339109-06-7
M. Wt: 342.442
InChI Key: SXNGLAXVGZNGNT-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned typically belong to the class of organic compounds known as aromatic compounds. They often contain a benzene ring (a hexagonal ring of carbon atoms) and various functional groups attached to it .


Synthesis Analysis

The synthesis of such compounds often involves reactions like electrophilic aromatic substitution, nucleophilic substitution, or free radical reactions . The exact synthesis pathway would depend on the specific functional groups present in the compound.


Molecular Structure Analysis

The molecular structure of such compounds is often determined by techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The chemical reactions of such compounds can involve various mechanisms, including nucleophilic substitution, electrophilic addition, and free radical reactions . The specific reactions would depend on the functional groups present in the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and reactivity, can be determined by various experimental techniques . These properties are influenced by factors like the compound’s molecular structure and the functional groups present.

Scientific Research Applications

Synthesis and Reactivity

1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile serves as a precursor or intermediate in the synthesis of complex molecules. For example, studies have demonstrated its utility in the formation of pyridine and fused pyridine derivatives, indicating its importance in the development of novel organic compounds with potential applications in materials science and pharmaceuticals (Al-Issa, 2012).

Catalysis

Research has highlighted the role of tert-butyl and pyridine derivatives in catalysis. A notable example includes the development of highly active and efficient catalysts for alkoxycarbonylation of alkenes, demonstrating the critical role of these compounds in enhancing reaction efficiency and selectivity in industrial processes (Dong et al., 2017).

Materials Science

Compounds structurally related to 1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile have been explored for their potential in materials science, particularly in the synthesis and characterization of polymers and fluorescent materials. For instance, polymers derived from tert-butyl substituted pyridines have been studied for their solubility, thermal stability, and fluorescent properties, indicating their potential use in high-performance materials and optoelectronic applications (Lu et al., 2014).

Environmental and Safety Studies

While the primary focus of your request excludes drug-related information, it is worth noting that related research extends into environmental and safety studies. For example, the genotoxic effects of chemicals structurally similar to tert-butyl and benzyl compounds on human lymphocytes have been evaluated, underscoring the importance of understanding the environmental and health impacts of chemical substances (Chen et al., 2008).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with such compounds can vary widely. Some compounds might be relatively safe to handle, while others might be toxic, corrosive, or flammable . It’s important to refer to the compound’s Safety Data Sheet (SDS) for detailed safety information.

Future Directions

The future directions for research on such compounds could involve exploring new synthetic routes, studying their reactions under various conditions, investigating their potential applications (e.g., in medicine or materials science), and assessing their environmental impact .

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-oxo-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-23(2,3)20-12-9-17(10-13-20)16-25-21(18-7-5-4-6-8-18)14-11-19(15-24)22(25)26/h4-14H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNGLAXVGZNGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=CC=C(C2=O)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

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